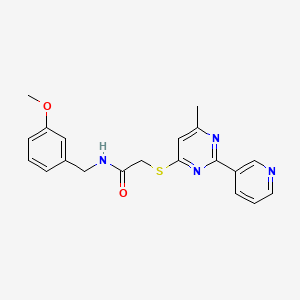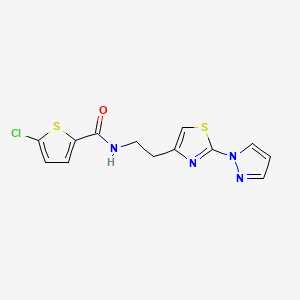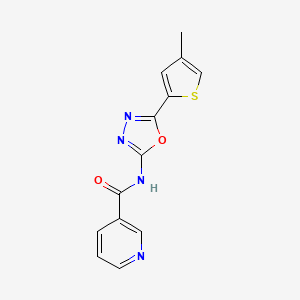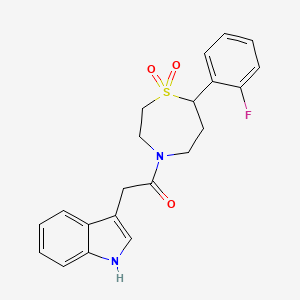
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide, also known as MPT0B390, is a small molecule compound that has shown promising results in scientific research as a potential anticancer agent.
Mecanismo De Acción
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II, cyclin-dependent kinases, and histone deacetylases. N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. In addition to its anticancer effects, N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has also been shown to have anti-inflammatory and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is its ability to inhibit the growth of multiple cancer cell lines, making it a potential broad-spectrum anticancer agent. However, its multi-step synthesis process and limited availability may pose challenges for large-scale production and clinical use.
Direcciones Futuras
Future research on N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide could focus on optimizing its synthesis method and developing more efficient production methods. In addition, further studies could explore its potential use in combination with other anticancer agents or as a targeted therapy for specific types of cancer. The mechanisms underlying its anti-inflammatory and anti-angiogenic effects could also be further investigated.
Métodos De Síntesis
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the reaction of 3-methoxybenzylamine with 2-bromoacetylthiophene to form N-(3-methoxybenzyl)-2-(thiophen-2-yl)acetamide. This intermediate is then reacted with 6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine to form the final product, N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(3-methoxybenzyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide has antitumor activity in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-9-19(24-20(23-14)16-6-4-8-21-12-16)27-13-18(25)22-11-15-5-3-7-17(10-15)26-2/h3-10,12H,11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOCIBXNBBWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)
![(5-Methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2849574.png)


![2-(2-Bicyclo[2.1.1]hexanyl)ethanamine;hydrochloride](/img/structure/B2849578.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide](/img/structure/B2849583.png)

![Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2849591.png)

![tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2849593.png)
